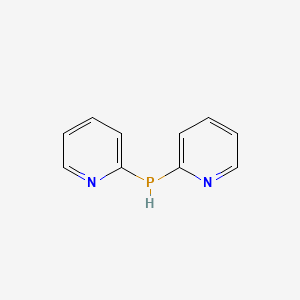

Bis(2-pyridyl)phosphine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

149438-07-3 |

|---|---|

Molecular Formula |

C10H9N2P |

Molecular Weight |

188.17 g/mol |

IUPAC Name |

dipyridin-2-ylphosphane |

InChI |

InChI=1S/C10H9N2P/c1-3-7-11-9(5-1)13-10-6-2-4-8-12-10/h1-8,13H |

InChI Key |

RMJMVSKYQLTOEM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)PC2=CC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for Bis 2 Pyridyl Phosphine and Its Derivatives

Direct Synthesis Routes

Direct synthesis provides pathways to the fundamental bis(2-pyridyl)phosphine structure through the formation of phosphorus-carbon bonds.

A notable method for synthesizing bis(2-pyridylphosphino)alkanes involves the reaction of primary 2-pyridylphosphine with various dichloroalkanes in a superbasic medium, such as potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (KOH/DMSO). researchgate.net This approach yields novel P-H-diphosphinoalkanes where two 2-pyridylphosphino groups are bridged by an alkyl chain. The reaction typically produces a nearly equimolar mixture of meso- and rac-diastereoisomers. researchgate.net The use of superbasic conditions is crucial for the in situ deprotonation of the primary phosphine (B1218219), generating a phosphide (B1233454) anion that readily reacts with the dichloroalkane. thieme-connect.de While effective, the yields can be moderate, and the process may be complicated by the incomplete consumption of the starting primary phosphine. thieme-connect.de

| Dichloroalkane | Resulting Product | Notes |

|---|---|---|

| Dichloromethane (CH₂Cl₂) | Bis(2-pyridylphosphino)methane | Yielded as a mixture of meso- and rac-diastereoisomers. |

| 1,2-Dichloroethane (ClCH₂CH₂Cl) | 1,2-Bis(2-pyridylphosphino)ethane | Obtained in moderate yield as a stereoisomeric mixture. |

| 1,3-Dichloropropane (Cl(CH₂)₃Cl) | 1,3-Bis(2-pyridylphosphino)propane | Synthesized in good yield as a stereoisomeric mixture. |

An alternative route to a key synthetic precursor, lithium bis(2-pyridyl)phosphide, involves the cleavage of a phosphorus-carbon bond in a readily available starting material. molaid.com The process begins with the reaction of tris(2-pyridyl)phosphine (B3050498) with lithium metal in tetrahydrofuran (B95107) (THF). This reaction selectively cleaves one of the P-C(pyridyl) bonds to yield di-(2-pyridyl)-phosphine as a dark-red oil after hydrolysis. molaid.com

Subsequent treatment of the isolated di-(2-pyridyl)-phosphine with a strong base like n-butyllithium (n-BuLi) in THF leads to the formation of N,N'-di-(2-pyridyl)-phosphidolithium-bis(tetrahydrofuranate). molaid.com X-ray analysis reveals that this compound exists as a monomeric contact ion pair in the solid state, where the lithium atom is coordinated by the two nitrogen atoms of the pyridyl rings and two THF molecules, but notably lacks a direct Li-P bond. molaid.comacs.org This arrangement is attributed to the effective charge delocalization and solvation of the anion by the pyridyl nitrogen atoms. molaid.com

| Step | Reactants | Product | Key Finding |

|---|---|---|---|

| 1 | Tris(2-pyridyl)phosphine, Lithium metal, H₂O (hydrolysis) | Di-(2-pyridyl)-phosphine | Selective P-C bond cleavage. molaid.com |

| 2 | Di-(2-pyridyl)-phosphine, n-Butyllithium, THF | Lithium bis(2-pyridyl)phosphide | Forms a contact ion pair with no direct Li-P bond. molaid.com |

Synthesis of Modified this compound Ligand Frameworks

Modifying the basic this compound structure allows for the fine-tuning of ligand properties for applications in coordination chemistry and catalysis.

A versatile method for creating a library of pyridyl-phosphine ligands with tunable electronic and steric characteristics involves the stepwise introduction of alcohols into (amino)pyridyl-phosphine frameworks. researchgate.netdb-thueringen.decore.ac.uk Starting with compounds of the type (R₂N)ₓP(2-py)₃₋ₓ, such as bis-amino-phosphine (Et₂N)₂P(2-py), stoichiometric reactions with various alkyl and aryl alcohols lead to the formation of (alkoxy)pyridyl-phosphines, (RO)ₓP(2-py)₃₋ₓ. researchgate.netdb-thueringen.de This alcoholysis procedure enables the synthesis of both racemic alkoxy-amino-phosphines, like (R₂N)(RO)P(2-py), and fully substituted alkoxy-phosphines, such as (RO)₂P(2-py), providing easy access to a diverse set of ligands. researchgate.netdb-thueringen.de

The synthetic procedure described above is readily adaptable for the creation of chiral ligands. researchgate.netdb-thueringen.decore.ac.uk By using enantiomerically pure alcohols, such as (R)-(−)-2-butanol or (S)-(+)-2-butanol, this method provides a convenient two-step route to chiral multidentate pyridyl-phosphine ligand sets. researchgate.netdb-thueringen.de This allows for the generation of ligands with specific stereochemistry, which is highly valuable for asymmetric catalysis.

| Starting Material | Alcohol Reagent | Resulting Ligand Type | Example Product |

|---|---|---|---|

| (Et₂N)₂P(2-py) | Methanol (MeOH) | (Alkoxy)pyridyl-phosphine | (MeO)₂P(2-py) |

| (Et₂N)₂P(2-py) | Phenol (PhOH) | (Alkoxy)pyridyl-phosphine | (PhO)₂P(2-py) |

| (Et₂N)₂P(2-py) | 2-Butanol (racemic) | Racemic (alkoxy)pyridyl-phosphine | (BuO)₂P(2-py) |

| (Et₂N)₂P(2-py) | (R)-(−)-2-Butanol | Chiral (alkoxy)pyridyl-phosphine | ((R)-BuO)₂P(2-py) |

| (Et₂N)₂P(2-py) | (S)-(+)-2-Butanol | Chiral (alkoxy)pyridyl-phosphine | ((S)-BuO)₂P(2-py) |

Preparation of this compound Oxides

This compound oxides are important derivatives used, for example, in the synthesis of luminescent metal complexes. whiterose.ac.ukd-nb.infonih.gov An efficient, one-pot synthesis has been developed for mono- and bis[di(2-pyridyl)phosphine oxides]. This method is based on the reaction of the readily available tris(2-pyridyl)phosphine with various organic halides. The reaction proceeds via the in-situ formation of phosphonium (B103445) salts, which are then treated with an alkali to yield the desired phosphine oxides. This procedure provides access to a range of products, such as Py₂(R)P=O and Py₂P(O)–R–(O)PPy₂, with isolated yields reported to be between 40% and 96%. These phosphine oxides can then be used as N,N'-chelating ligands in reactions with metal salts, such as copper(I) iodide or copper(I) thiocyanate, to form brightly luminescent dinuclear complexes. whiterose.ac.uknih.gov

| Organic Halide | Resulting Phosphine Oxide Product | Reported Yield |

|---|---|---|

| Various mono-halides (R-X) | Mono[di(2-pyridyl)phosphine oxides] (Py₂(R)P=O) | 40-96% |

| Various di-halides (X-R-X) | Bis[di(2-pyridyl)phosphine oxides] (Py₂P(O)–R–(O)PPy₂) | 40-96% |

One-Pot Synthesis from Tris(2-pyridyl)phosphine and Organic Halides

A notable and efficient method for synthesizing derivatives of this compound, specifically mono- and bis[di(2-pyridyl)phosphine oxides], involves a one-pot reaction starting from the readily available tris(2-pyridyl)phosphine. This process is initiated by the reaction of tris(2-pyridyl)phosphine with a variety of organic halides. The reaction proceeds through the in situ formation of phosphonium salts, which are subsequently treated with an alkali to yield the corresponding phosphine oxides. The isolated yields of these phosphine oxide products are reported to be in the range of 40-96%. researchgate.net

The initial step of this synthesis is the quaternization of the phosphorus atom in tris(2-pyridyl)phosphine by the organic halide. This forms a phosphonium salt intermediate. The subsequent alkaline hydrolysis then leads to the cleavage of a phosphorus-pyridyl bond and the formation of a stable phosphoryl group (P=O), resulting in the desired this compound oxide derivative.

While this one-pot synthesis directly yields the phosphine oxide derivatives, the corresponding bis(2-pyridyl)phosphines can be obtained through a subsequent reduction step. Various established methods for the reduction of tertiary phosphine oxides to the corresponding phosphines can be employed. These methods often utilize reducing agents such as silanes (e.g., HSiCl₃, PhSiH₃) or metal hydrides (e.g., LiAlH₄). researchgate.netuw.edu.pl Therefore, this two-step sequence, beginning with the one-pot synthesis of the phosphine oxide followed by its reduction, provides a versatile route to a range of substituted bis(2-pyridyl)phosphines.

The scope of the initial one-pot reaction with respect to the organic halide is broad, allowing for the introduction of various organic moieties onto the phosphorus atom. This versatility makes it a valuable tool for creating a library of this compound derivatives with tailored electronic and steric properties.

Detailed Research Findings

The one-pot synthesis has been successfully applied to a range of organic halides, leading to the formation of the corresponding mono- and bis[di(2-pyridyl)phosphine oxides]. The following table summarizes the types of organic halides used and the yields of the resulting phosphine oxide products.

| Organic Halide | Product | Yield (%) |

| Ethyl bromide | Py₂(Et)P=O | 85 |

| Propyl bromide | Py₂(Pr)P=O | 82 |

| Butyl bromide | Py₂(Bu)P=O | 75 |

| Benzyl chloride | Py₂(Bn)P=O | 96 |

| 1,2-Bis(bromomethyl)benzene | Py₂P(O)-CH₂-C₆H₄-CH₂-P(O)Py₂ | 78 |

| 1,3-Bis(bromomethyl)benzene | Py₂P(O)-CH₂-C₆H₄-CH₂-P(O)Py₂ | 80 |

Data derived from studies on the one-pot synthesis of di(2-pyridyl)phosphine oxides. The final products listed are the phosphine oxides, which require a subsequent reduction step to yield the corresponding phosphines.

Coordination Chemistry of Bis 2 Pyridyl Phosphine Ligands

Ligand Design and Electronic/Steric Tuning

The ability to systematically modify the properties of bis(2-pyridyl)phosphine ligands is crucial for their application in areas such as catalysis and materials science. By altering the substituents on the phosphorus atom or the pyridyl rings, researchers can fine-tune the electronic and steric environment around a coordinated metal center.

The electronic and steric characteristics of this compound ligands can be systematically altered through synthetic modifications. rsc.orgresearchgate.net A key strategy involves the substitution at the phosphorus center. For instance, replacing a phenyl group with an electron-donating or electron-withdrawing group can significantly impact the ligand's σ-donor and π-acceptor properties. mdpi.comresearchgate.net This, in turn, influences the electronic environment of the metal center to which it is coordinated.

Another approach is the incorporation of different functional groups into the pyridyl rings. rsc.orgresearchgate.net For example, the introduction of alkoxy groups through the reaction of (amino)pyridyl-phosphines with alcohols allows for the synthesis of a library of ligands with varying steric bulk and electronic properties. rsc.orgresearchgate.net This method also provides a pathway to chiral multidentate pyridyl-phosphine ligands by using enantiomerically pure alcohols. rsc.orgresearchgate.net

The development of iminophosphorane-based ligands derived from this compound precursors offers another avenue for tuning. mdpi.comresearchgate.net The electronic properties of these iminophosphorane ligands can be adjusted by changing the phosphine (B1218219) moiety, which affects the σ-donor character of the ligand. mdpi.com This tunability is valuable for stabilizing different oxidation states of metal complexes. mdpi.comresearchgate.net

A summary of strategies for modulating the properties of pyridyl-phosphine ligands is presented below:

| Strategy | Description | Impact |

| Substitution at Phosphorus | Replacing substituents on the phosphorus atom (e.g., aryl, alkyl, amino groups). rsc.orgresearchgate.net | Alters the ligand's basicity and cone angle, directly influencing the metal's electronic state and the steric accessibility of the coordination sphere. |

| Modification of Pyridyl Rings | Introducing functional groups onto the 2-pyridyl rings. | Modifies the nitrogen donor's basicity and can introduce additional functionalities or steric hindrance. |

| Iminophosphorane Formation | Conversion of the phosphine to an iminophosphorane. mdpi.comresearchgate.net | Creates strongly σ-donating ligands whose properties can be tuned via the phosphine precursor. mdpi.com |

| Incorporation of Alcohols | Reaction of (amino)pyridyl-phosphines with various alcohols. rsc.orgresearchgate.net | Generates (alkoxy)pyridyl-phosphines with tailored steric and electronic features and allows for the introduction of chirality. rsc.orgresearchgate.net |

A key feature of this compound and related pyridylphosphine ligands is their potential for hemilabile behavior. core.ac.ukd-nb.info Hemilability refers to the ability of a multidentate ligand to have one donor atom reversibly dissociate from the metal center, creating a vacant coordination site for substrate binding or catalysis. d-nb.info In the context of this compound, one of the pyridyl nitrogen atoms can detach from the metal while the phosphorus atom remains coordinated. core.ac.ukrsc.org

This behavior has been observed in various transition metal complexes. For example, in an iridium complex with a tetradentate ligand containing two bis(2-pyridyl)phosphino groups, the pyridyl nitrogens were found to exchange at a rate faster than the NMR timescale at room temperature, demonstrating their hemilabile nature. rsc.org Similarly, copper(I) complexes with 2,6-bis(phosphinomethyl)pyridine ligands exhibit hemilabile interaction of the pyridine (B92270) nitrogen donor. acs.org This property is crucial as it can stabilize low-coordinate intermediates and facilitate catalytic cycles. core.ac.ukd-nb.info The dissociation of a pyridyl arm can be influenced by factors such as the nature of the metal, the other ligands present, and the reaction conditions.

Versatile Coordination Modes and Geometries

This compound ligands exhibit a remarkable diversity in their coordination behavior, adopting various geometries and bonding modes depending on the metal center, its oxidation state, and the stoichiometry of the reaction.

The most common coordination mode for this compound is as a bidentate P,N-chelating ligand. In this arrangement, the phosphorus atom and one of the pyridyl nitrogen atoms bind to the metal center, forming a stable chelate ring. researchgate.netacs.org This mode of coordination is prevalent in complexes with a variety of transition metals, including palladium(II) and copper(I). researchgate.netresearchgate.net For instance, palladium(II) complexes of the type [PdRCl(PNn)] have been prepared where the ligands act as bidentate P,N-chelating moieties. researchgate.net The formation of these chelate structures is a key aspect of their chemistry, providing stability to the resulting metal complexes.

Under certain conditions, derivatives of this compound can act as tridentate ligands. A notable example is the coordination of the bis(2-pyridyl)phosphinate anion, {py2P(O)O}²⁻. In a ruthenium(II) complex, this anion was found to coordinate in a tridentate fashion, representing the first structurally characterized example of such a coordination mode for a phosphinate anion. researchgate.net In this complex, the two pyridyl nitrogen atoms and one of the oxygen atoms of the phosphinate group bind to the ruthenium center. researchgate.net This demonstrates that oxidation of the phosphorus center can lead to new and interesting coordination chemistry.

This compound and its derivatives can also facilitate the formation of dimeric metal complexes. In these structures, the ligand can bridge two metal centers. Coordination studies with copper(I) have shown that pyridyl-phosphine ligands containing two nitrogen donor atoms tend to form dimeric arrangements. rsc.orgresearchgate.net For example, di(2-pyridyl)phenylphosphine has been reported to form a dimeric complex with copper(I), [Cu₂(PPhPy₂)₂(CH₃CN)₂]²⁺, where the two pyridyl groups from one ligand and the phosphine from a second ligand coordinate to one copper center. researchgate.net Similarly, rhodium complexes containing a bridging phosphido/bis(phosphine) ligand have been shown to form dimeric structures with a Rh₂P₂ core. researchgate.netacs.org These dimeric arrangements are influenced by the ligand-to-metal ratio and the nature of the metal and other coordinating species.

A summary of observed coordination modes for this compound and related ligands is provided below:

| Coordination Mode | Description | Example Metal Center(s) |

| P,N-Chelating | Bidentate coordination through the phosphorus atom and one pyridyl nitrogen atom. researchgate.net | Palladium(II), Copper(I) researchgate.netresearchgate.net |

| Tridentate (Phosphinate) | Tridentate coordination of the phosphinate anion through two nitrogen atoms and one oxygen atom. researchgate.net | Ruthenium(II) researchgate.net |

| Dimeric Bridging | Ligand bridges two metal centers, often involving both P and N donors. rsc.orgresearchgate.net | Copper(I), Rhodium(I) rsc.orgresearchgate.netresearchgate.netacs.org |

| P-Monodentate | Coordination only through the phosphorus atom. rsc.org | Nickel(0) researchgate.net |

| N,N'-Chelating | Bidentate coordination through the two pyridyl nitrogen atoms (in oxidized phosphine oxides). researchgate.net | Palladium(II) researchgate.net |

| N,N',N''-Tripodal | Tridentate coordination through all three nitrogen atoms of tris(2-pyridyl)phosphine (B3050498). rsc.orgrsc.org | Copper(II), Manganese(II) rsc.orgrsc.org |

Facial vs. Meridional Coordination Patterns

In octahedral complexes, tridentate ligands like those derived from this compound can adopt two primary coordination geometries: facial (fac) or meridional (mer). In the fac arrangement, the three donor atoms of the ligand occupy one face of the octahedron, resulting in L-M-L bond angles of approximately 90° between adjacent donor atoms. libretexts.org In contrast, the mer arrangement has the three donor atoms situated in a plane that bisects the octahedron, containing the central metal ion. libretexts.org This "meridian" plane results in two 90° L-M-L angles and one 180° L-M-L angle. libretexts.org

The flexibility of the ligand backbone plays a crucial role in determining the preferred coordination pattern. Ligands with flexible six-membered chelate rings, for instance, can accommodate both fac and mer geometries, whereas more rigid systems may be restricted to a single mode. mdpi.com While mer isomers are often more prevalent, cis-fac isomers have also been identified, sometimes as the kinetic product which may then convert to the thermodynamically more stable mer isomer. mdpi.com

The choice between fac and mer coordination can significantly influence the properties and reactivity of the resulting complex. For example, in certain ruthenium complexes, the meridional isomer has been shown to be substantially more active in catalytic hydrogen transfer reactions than its facial counterpart. nih.gov The coordination of this compound and related ligands can be directed towards a specific geometry based on reaction conditions and the other ligands present in the coordination sphere. For instance, a ligand that initially coordinates meridionally can be induced to rearrange to a facial geometry upon the introduction of another chelating ligand like 2,2'-bipyridine (B1663995). rsc.org

Several metal complexes featuring pyridylphosphine ligands have been characterized with distinct coordination patterns. Iridium(I) complexes with N,P,N-chelating ligands have been shown to exhibit a facial coordination mode. rsc.org Similarly, Ruthenium(II) complexes with a P,P,N-bonding mode of a pyridyldiphosphine can have either a mer or a fac arrangement of the three phosphorus donor atoms. acs.org

Table 1: Examples of Facial and Meridional Coordination in Pyridylphosphine-type Complexes

| Metal Center | Ligand Type | Coordination Pattern | Reference |

|---|---|---|---|

| Ruthenium(II) | Pyridyldiphosphine | mer or fac | acs.org |

| Ruthenium(II) | N,N-bis(2-pyridylmethyl)ethylamine (bpea) | mer or fac | nih.gov |

| Iridium(I) | Bis(2-picolyl)phenylphosphine | fac | rsc.org |

| Iron(II), Copper(II) | Dipodal framework with pendant amines | mer (reorganizes to fac) | rsc.org |

| Cobalt(II) | Di(2-picolyl)(2-pyridyl)amine (ddpd) | mer and cis-fac | mdpi.com |

Formation and Characterization of Metal Complexes

This compound and its analogues are versatile ligands that form stable complexes with a variety of transition metals. The formation of these complexes typically involves the reaction of a metal precursor with the phosphine ligand in a suitable solvent. Characterization is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (¹H, ³¹P, ¹³C NMR), infrared (IR) and UV-visible spectroscopy, as well as single-crystal X-ray diffraction for definitive structural elucidation. digitellinc.comrsc.org

Copper(I) Complexes

Copper(I) readily forms complexes with this compound ligands. These complexes are of significant interest due to their potential applications in photophysics and catalysis. digitellinc.comnih.gov The synthesis generally involves the reaction of a copper(I) salt, such as [Cu(CH₃CN)₄]BF₄ or copper(I) halides, with the phosphine ligand. nih.govmdpi.com The resulting complexes can be mononuclear or polynuclear, with the structure often influenced by the stoichiometry and the specific phosphine and ancillary ligands used. znaturforsch.comdoi.org The coordination geometry around the copper(I) center is often a distorted tetrahedron, a consequence of the plasticity of the d¹⁰ metal ion's coordination sphere. doi.org

The electronic properties of these copper(I) complexes are highly dependent on the nature of the phosphine ligand. The type of phosphine, for example, has been shown to dramatically influence the photoluminescent efficiency of the resulting complexes. nih.gov

A notable feature of copper(I) chemistry with pyridylphosphine ligands is the formation of luminescent dinuclear complexes. nih.govresearchgate.net These compounds are typically synthesized by reacting this compound oxides or related ligands with copper(I) salts like CuI or CuSCN. nih.govresearchgate.net

Structurally, these dinuclear complexes often feature a [Cu₂(μ-X)₂] core, where X is a bridging halide or pseudohalide ligand. This core can adopt either a butterfly or a rhomboid shape. nih.govresearchgate.net The two copper(I) centers are further bridged by the pyridylphosphine ligands. rsc.orgtandfonline.com

These dinuclear copper(I) complexes are particularly interesting for their strong emission properties in the solid state, with colors ranging from green to yellow. nih.govresearchgate.net Many of these complexes exhibit thermally activated delayed fluorescence (TADF), a mechanism that can lead to high photoluminescence quantum yields (PLQYs). nih.govresearchgate.net The emission is often assigned to metal-plus-halide-to-ligand charge transfer ((M+X)LCT) excited states. nih.govresearchgate.net

Table 2: Photophysical Properties of Luminescent Dinuclear Copper(I) Complexes

| Complex Type | Emission Color | Emission Max (λem) | Quantum Yield (PLQY) | Lifetime (τ) | Reference |

|---|---|---|---|---|---|

| [Cu(μ₂-I)(N^N)]₂ | Green-Yellow | 536-592 nm | up to 63% | 1.9-10.0 µs | nih.gov |

| [CuX(bpbp)]₂ | Yellow-Blue | 487-575 nm | <1% | 6.2-19.8 µs | tandfonline.com |

| [Cu₂(NCMe)₂(μ-PPhpy₂)₂]²⁺ | Luminescent | Not specified | Not specified | Not specified | znaturforsch.com |

N^N = this compound oxides; bpbp = 2,2′-bis(diphenylphosphino)biphenyl

Rhodium Complexes

Rhodium forms a range of complexes with pyridylphosphine ligands. The synthesis of these complexes often involves the reaction of rhodium precursors like [{Rh(μ-Cl)(COD)}₂] or [RhCl₂(Cp*)]₂ with the desired phosphine ligand. uniovi.esrsc.org The resulting complexes can be mononuclear or dinuclear, depending on the ligand and reaction conditions. uniovi.esrsc.org

To avoid the formation of insoluble polymeric materials, which can occur through the coordination of both the phosphorus and nitrogen atoms of the ligands to different metal centers, bulky substituents can be introduced on the pyridyl rings. acs.org This strategy allows for the isolation of discrete, soluble rhodium complexes. acs.org

Rhodium(I) complexes such as [RhCl(COD)(PR₃)], where PR₃ is a pyridylphosphine, have been synthesized and characterized. uniovi.es Additionally, rhodium(III) complexes have been prepared using N-pyridyl-functionalized aminophosphines. rsc.org The coordination of the pyridyl nitrogen to the rhodium center can be facilitated by the abstraction of a halide ligand, leading to chelated structures. rsc.org Studies on [Cp*Rh] complexes supported by bis(2-pyridyl)methane have shown that the ligand backbone plays a critical role in the stability and reactivity of the resulting compounds. rsc.org

Table 3: Selected Rhodium Complexes with Pyridylphosphine-type Ligands

| Complex | Rhodium Oxidation State | Ligand | Key Feature | Reference |

|---|---|---|---|---|

| [RhCl(COD)(PPh₂py)] | +1 | PPh₂py | Mononuclear complex | uniovi.es |

| [RhCl₂(Cp*)(aminophosphine)] | +3 | N-pyridyl aminophosphine | Mononuclear, potential for N-coordination | rsc.org |

| [Cp*Rh(dpma)(L)]ⁿ⁺ | +3, +2 | bis(2-pyridyl)methane (dpma) | Access to Rh(II) state | rsc.org |

| Discrete Rhodium complexes | Not specified | bis[3-(2,6-dimethoxypyridyl)]phenylphosphine | Ortho-substituents prevent polymer formation | acs.org |

Palladium Complexes

Palladium(II) complexes featuring this compound ligands have been extensively studied. These are typically synthesized by reacting a palladium(II) precursor, such as [PdCl₂(NCPh)₂] or Pd₂(dba)₃, with the phosphine ligand. rsc.orgcdnsciencepub.com A variety of complex types can be obtained, including neutral mononuclear species like [PdCl₂(L-N,P)], cationic complexes such as [PdCl(L-N,P,N)]⁺, and dinuclear structures. rsc.org

For example, the reaction of [PdCl₂(NCPh)₂] with bis(2-picolyl)phenylphosphine can selectively yield the neutral complex [PdCl₂(NpyPNpy-N,P)]. rsc.org The addition of a halide abstractor like TlPF₆ can lead to the formation of the cationic, pincer-type complex [PdCl(NpyPNpy-N,P,N)]⁺. rsc.org Dinuclear complexes, for instance [Pd₂Cl₂(μ-NpyPNpy)₂]²⁺, can also be formed, featuring bridging phosphine ligands. rsc.orgcdnsciencepub.com The characterization of these palladium complexes relies heavily on IR and NMR spectroscopy, with ³¹P{¹H} NMR being particularly useful for distinguishing between different isomers and coordination modes. rsc.orgcdnsciencepub.com

Table 4: Examples of Palladium Complexes with this compound Ligands

| Complex | Palladium Oxidation State | Ligand Type | Complex Type | Reference |

|---|---|---|---|---|

| [PdCl₂(NpyPNpy-N,P)] | +2 | bis(2-picolyl)phenylphosphine | Neutral, Mononuclear | rsc.org |

| [PdCl(NpyPNpy-N,P,N)]PF₆ | +2 | bis(2-picolyl)phenylphosphine | Cationic, Mononuclear | rsc.org |

| Pd₂Cl₂(μ-NpyPNpy)₂₂ | +2 | bis(2-picolyl)phenylphosphine | Cationic, Dinuclear | rsc.org |

| Pd₂I₂(μ-PPh₂py)₂ | +1 | PPh₂py | Neutral, Dinuclear | cdnsciencepub.comubc.ca |

| [PdCl₂(PP)] | +2 | o-C₆H₄(CH₂PPy₂)₂ | Neutral, Mononuclear | rsc.org |

Platinum Complexes

Platinum complexes incorporating this compound ligands are readily synthesized and show diverse coordination chemistry. Platinum(II) complexes of the type cis-[PtX₂(diphosphine)] (where X = Cl, I) are formed with ligands such as (py)₂P(CH₂)₂P(py)₂. acs.org These complexes typically feature a P,P-bidentate coordination of the phosphine ligand, as confirmed by ³¹P NMR spectroscopy and X-ray crystallography. acs.org

The reaction of the ligand o-C₆H₄(CH₂PPy₂)₂ with platinum(II) precursors yields simple diphosphine complexes like [PtX₂(PP)] (X = Cl, I, Me). rsc.org Attempts to achieve a P,P,N-tridentate chelation by abstracting a chloride ligand from [PtClMe(PP)] have been reported as unsuccessful. rsc.org In addition to Pt(II), platinum(0) complexes such as [Pt(PP)₂] can also be formed. rsc.org

Cyclometalated platinum(II) complexes bearing bisphosphine ligands have also been prepared. uef.finih.gov These complexes, which contain a direct platinum-carbon bond, are of interest for their potential as luminescent materials. uef.fi The synthesis of cationic bis-chelated cycloplatinated(II) complexes, for example [Pt(dfppy)(P^P)]Cl, involves the reaction of a precursor like [Pt(dfppy)(dmso)Cl] with a diphosphine ligand. nih.gov The strong trans influence of the carbon donor atom in the cyclometalating ligand compared to the nitrogen donor is evident in the NMR spectra, affecting the Pt-P bond lengths and coupling constants. nih.gov

Table 5: Selected Platinum Complexes with this compound Ligands

| Complex | Platinum Oxidation State | Ligand Type | Key Feature | Reference |

|---|---|---|---|---|

| cis-PtCl₂(d(py)pe) | +2 | (py)₂P(CH₂)₂P(py)₂ (d(py)pe) | P,P-bidentate coordination | acs.org |

| [PtCl₂(PP)] | +2 | o-C₆H₄(CH₂PPy₂)₂ (PP) | Simple diphosphine complex | rsc.org |

| [Pt(PP)₂] | 0 | o-C₆H₄(CH₂PPy₂)₂ (PP) | Bis-chelated Pt(0) complex | rsc.org |

| [Pt(dfppy)(P^P)]Cl | +2 | bis(diphenylphosphino)methane | Cationic, cyclometalated | nih.gov |

Organoplatinum(II) Metallacycles

The self-assembly of organoplatinum(II) metallacycles using bis(phosphine) ligands, including those with pyridyl functionalities, is a well-established method for creating diverse supramolecular architectures. bohrium.comnih.govresearchgate.net These structures are typically formed by reacting 120° dipyridyl donor ligands with 180° or 120° diplatinum precursors in a 1:1 ratio. nih.gov For instance, the reaction of a 120° dipyridyl donor functionalized with methyl viologen units with a 120° organoplatinum(II) acceptor results in a [3+3] self-assembled hexagon. pnas.org The formation of these discrete and highly symmetric metallacycles is confirmed by multinuclear NMR spectroscopy, particularly the appearance of a single sharp singlet in the ³¹P{¹H} NMR spectrum with corresponding ¹⁹⁵Pt satellites. pnas.orgnih.gov

The photophysical properties of these bis(phosphine) organoplatinum metallacycles are of particular interest. nih.govnih.gov The emissive characteristics often arise from ligand-centered π-π* transitions with some contribution from metal-based orbitals. nih.gov The introduction of the platinum(II) centers can lead to red-shifted spectra and lower fluorescence quantum yields compared to the free ligands, which is attributed to enhanced intersystem crossing and intramolecular charge transfer processes. nih.gov However, the use of specific ligands, such as those with endohedral amine functionalities, can significantly enhance the emission properties of the resulting metallacycles, leading to emissions in the visible region. nih.gov For example, a D(2h) rhomboid assembled from 2,6-bis(4-pyridylethynyl)aniline and a 60° organoplatinum(II) acceptor exhibits a low-energy excited state and emits light above 500 nm. nih.gov

These metallacycles have shown potential in various applications, including the delivery of therapeutic agents to cancer cells. pnas.org For example, a water-soluble organoplatinum(II) hexagon has been utilized to solubilize and transport curcumin (B1669340) into cancer cells. pnas.org

Gold Complexes

This compound and its derivatives readily form complexes with gold(I). The coordination typically occurs through the phosphorus atom, as confirmed by ³¹P{¹H} NMR spectroscopy, which shows a characteristic downfield shift upon complexation. mdpi.com Dinuclear gold(I) complexes with bridging bisphosphine ligands are of particular interest due to the potential for intramolecular aurophilic (Au···Au) interactions, which can influence their photophysical properties. mdpi.com

These gold(I) complexes often exhibit phosphorescence in the solid state at room temperature. mdpi.com The emission is frequently attributed to a triplet metal-halide centered state, which can be influenced by the presence of aurophilic interactions in the excited state. mdpi.com For example, dimeric gold(I) complexes with 1,5-diaza-3,7-diphosphacyclooctane ligands display bluish-green phosphorescence. mdpi.com

The synthesis of various gold(I) complexes with pyridylphosphine ligands has been reported. For instance, the reaction of 1,3-bis(di-2-pyridylphosphino)propane (d2pypp) with AuCl can yield both 2:1 and 1:2 adducts, [(AuCl)₂(μ-d2pypp-P,P')] and [Au(d2pypp-P,P')₂]Cl, respectively. rsc.org An intensely luminescent gold(I)-silver(I) cluster, (C)(AuPPhpy₂)₆Ag₆(CF₃CO₂)₃₅, where PPhpy₂ is bis(2-pyridyl)phenylphosphine, has also been synthesized and exhibits a high quantum yield of 92% in solution. nih.gov

Lanthanide Complexes (e.g., La, Nd, Eu, Er, Lu)

The coordination chemistry of this compound oxide ligands with lanthanide ions has been explored, leading to the formation of complexes with interesting structural and photoluminescent properties. researchgate.netnih.gov These ligands can coordinate to lanthanide ions, and the resulting complexes often exhibit the characteristic emission bands of the specific lanthanide ion. researchgate.net

For example, complexes of the type [LnL₂(hfac)₃], where L is a phosphine oxide ligand and hfac is hexafluoroacetylacetonato, have been synthesized. researchgate.net In these complexes, the lanthanide ion can be eight- or nine-coordinate depending on the denticity of the ligands. researchgate.net Single-crystal X-ray diffraction analyses have been performed on several lanthanide complexes with phosphine oxide ligands, such as Nd(2a)(NO₃)₃, Er(2a)(NO₃)₃, and Nd(1c)₂₃, revealing their solid-state structures. nih.gov

The introduction of phosphine oxide groups into the ligand framework can lead to complexes with bright solid-state photoluminescence and high emission quantum yields. researchgate.net However, incomplete suppression of ligand-centered fluorescence can sometimes lead to inefficient ligand-to-metal energy transfer. researchgate.net

Metal-Ligand Interaction Stability

Ligands incorporating phosphonate (B1237965) or mixed carboxylate/phosphonate chelating arms have been shown to form particularly stable complexes with trivalent lanthanide ions like Eu(III) and Tb(III). rsc.org These complexes exhibit notable spectroscopic properties, including long excited-state lifetimes and significant quantum yields in aqueous solutions. rsc.org The stability of these complexes is reported to be significantly greater than that of analogous ligands containing only carboxylate groups. rsc.org

Uranyl(VI) Complexes

Recent studies have investigated the coordination chemistry of tripodal tris(2-pyridyl)-containing ligands on a Ph₃P(O) platform with uranyl(II) ions. acs.org This research highlights the formation and structural characterization of these complexes in both solution and the solid state.

Cobalt Complexes

The synthesis and characterization of cobalt complexes with this compound ligands are an active area of research. While specific details on cobalt complexes of "this compound" were not found in the provided search results, the broader context of phosphine ligand coordination with cobalt suggests that such complexes would be of interest for their magnetic and catalytic properties.

Ruthenium(II) Complexes

This compound and related ligands have been used to synthesize a variety of ruthenium(II) complexes. jcu.edu.au These ligands can act as bidentate or tridentate chelators, influencing the geometry and reactivity of the resulting complexes. For example, the reaction of diphenyl-2-pyridylphosphine (B124867) (PPh₂Py) with ruthenium precursors can lead to complexes where the ligand binds in either a monodentate (κ¹-P) or a bidentate (κ²-P,N) fashion. researchgate.net

Ruthenium(II) complexes containing these phosphine ligands have shown significant catalytic activity in various transformations. tandfonline.comarabjchem.org They have been employed as catalysts in homogeneous hydrogenation reactions, including the reduction of ketones and imines. tandfonline.comubc.ca For instance, ruthenium(II) complexes with diphenyl-2-pyridylphosphine have been effective as precursor catalysts for the transfer hydrogenation of ketones in basic 2-propanol. researchgate.net The catalytic efficiency is often attributed to the electronic and steric properties imparted by the phosphine ligand. arabjchem.org

The photophysical properties of these ruthenium(II) complexes have also been investigated. nih.govnih.gov The presence of strong-field phosphine ligands can influence the energy of the metal-to-ligand charge transfer (MLCT) excited states, leading to shifts in the emission maxima compared to complexes with other types of ligands. nih.gov

Structural Elucidation of this compound Complexes

X-ray Diffraction Analysis of Coordination Compounds

For instance, the coordination behavior of a related monophosphine ligand, 2-(diphenylphosphino)pyridine, has been elucidated in a dinuclear rhodium complex, bis[2-(diphenylphosphino)pyridine]-µ-carbonyl-dichlorodirhodium. acs.org In this complex, the ligand coordinates to the rhodium centers through the phosphorus atom.

A nickel(0) complex, Ni(CO)2[d(py)pcp], where d(py)pcp is a bidentate pyridyl-diphosphine ligand, has also been structurally characterized by X-ray analysis, revealing a distorted tetrahedral geometry. researchgate.net

The crystal structure of the oxidized form of a related ligand, 1,2-bis(di-2-pyridylphosphinoyl)ethane, has been determined, providing insight into the spatial arrangement of the pyridyl groups. nih.gov

A selection of crystallographic data for representative metal complexes containing pyridylphosphine-type ligands is presented below to illustrate the typical coordination geometries and structural parameters.

Interactive Table: Selected Crystallographic Data for a Ni(0) Pyridyl-Diphosphine Complex researchgate.net

| Parameter | Value |

| Compound | Ni(CO)2[d(py)pcp] |

| Formula | C27H20N4NiO2P2 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 12.336(3) |

| b (Å) | 15.659(3) |

| c (Å) | 13.568(3) |

| β (°) | 107.56(2) |

| V (ų) | 2496.2(9) |

| Z | 4 |

Interactive Table: Selected Bond Lengths and Angles for a Ni(0) Pyridyl-Diphosphine Complex researchgate.net

| Bond | Length (Å) | Angle | Degrees (°) |

| Ni-P(1) | 2.221(1) | P(1)-Ni-P(2) | 108.8(1) |

| Ni-P(2) | 2.210(1) | C(1)-Ni-C(2) | 111.4(2) |

| Ni-C(1) | 1.761(4) | P(1)-Ni-C(1) | 108.9(1) |

| Ni-C(2) | 1.766(4) | P(2)-Ni-C(2) | 110.1(1) |

Catalytic Applications of Bis 2 Pyridyl Phosphine Complexes

Homogeneous Catalysis

Bis(2-pyridyl)phosphine complexes are primarily employed in homogeneous catalysis, where the catalyst and reactants exist in the same phase. This allows for high selectivity and activity under mild reaction conditions.

One of the most notable applications of these complexes is in the field of hydrogenation, where unsaturated bonds are reduced by the addition of hydrogen.

Rhodium complexes of pyridylphosphine ligands have been developed to overcome challenges associated with catalyst deactivation. In earlier systems, the coordination of both the phosphorus and nitrogen atoms of the pyridylphosphine ligands to different metal centers could lead to the formation of inactive polymeric complexes. nih.govacs.org A strategy to circumvent this involves introducing bulky substituents, such as methoxy (B1213986) groups, at the ortho-positions of the pyridyl rings. nih.govacs.org This steric hindrance prevents the pyridyl nitrogen from coordinating to the metal center, thereby allowing the formation of discrete, catalytically active rhodium complexes. nih.govacs.org These complexes have proven to be effective catalysts for the hydrogenation of olefins. nih.govacs.org

Nickel(0) complexes stabilized by bis(phosphine) ligands, which are analogous to this compound, have also been investigated for olefin hydrogenation. For instance, a bis(phosphine) terphenyl-nickel(0) complex was compared to its bis(silylenyl) analogue for the hydrogenation of norbornene. organic-chemistry.orgnih.gov While the bis(silylene) complex showed very high activity, achieving full conversion within 14 hours at room temperature and 1 bar H₂ pressure, the analogous bis(phosphine) complex was significantly less active, requiring 120 hours for the reaction to complete under the same conditions. nih.gov

Table 1: Comparison of Nickel Pre-Catalysts in Norbornene Hydrogenation nih.gov

| Pre-Catalyst | Substrate | Conditions | Time for Full Conversion | Product |

|---|---|---|---|---|

| [SiII(Terp)SiII]Ni(η²-arene) | Norbornene | C₆D₆, 1 bar H₂, Room Temp. | 14 h | Norbornane |

| [PIII(Terp)PIII]Ni(η²-arene) (analogue) | Norbornene | C₆D₆, 1 bar H₂, Room Temp. | 120 h | Norbornane |

The utility of pyridylphosphine complexes extends to the hydrogenation of polar unsaturated bonds, such as those in aldehydes and imines. Rhodium complexes with ortho-methoxy-substituted pyridylphosphine ligands are active catalysts for the reduction of both aldehydes and imines to their corresponding alcohols and amines. nih.govacs.org These catalysts can be separated from the reaction products in a water-immiscible organic solvent by acid extraction and can be reused after neutralization with similar reactivity. nih.govacs.org

Ruthenium(II) complexes containing 2-pyridyldiphosphine ligands have also been identified as effective precursors for the catalytic hydrogenation of imines. researchgate.net Specifically, complexes such as [RuCl(p-cymene)(d(py)pe)]PF₆ and cis-RuCl₂(d(py)pe)₂, where d(py)pe is (py)₂P(CH₂)₂P(py)₂, serve as precursors for the H₂-hydrogenation of aldimines. researchgate.net Furthermore, ruthenium complexes bearing a tridentate 2-(aminomethyl)-6-(4-tolyl)pyridine ligand in conjunction with 1,4-bis(diphenylphosphino)butane (B1266417) have been successfully used for the hydrogenation of a variety of imines under mild conditions (5 atm H₂, 40–70 °C). nih.gov

The development of chiral bis(phosphine) ligands is crucial for enantioselective catalysis, particularly in asymmetric hydrogenation reactions. chemrxiv.org Rhodium-catalyzed asymmetric hydrogenation of olefins is a powerful method for producing optically active compounds. researchgate.net Novel chiral bis(phosphine)-thiourea ligands have been developed and successfully applied in the highly enantioselective hydrogenation of challenging substrates like β,β-disubstituted nitroalkenes, achieving up to 99% yield and 99% enantiomeric excess (ee). In these systems, the thiourea (B124793) group acts as a hydrogen bond donor, which helps to activate the substrate and create a defined chiral environment around the metal center. researchgate.net

The choice of metal, ligand, and reaction conditions is critical for achieving high activity and enantioselectivity. chemrxiv.org Cobalt complexes with enantiopure, bidentate bis(phosphine) ligands, for example, have demonstrated exceptional activity and stereoselectivity in the hydrogenation of enamides, especially in polar protic solvents like methanol. The development of P-chiral phosphine (B1218219) ligands, such as QuinoxP*, has also led to excellent enantioselectivities and high catalytic activity in the rhodium-catalyzed asymmetric hydrogenation of various functionalized alkenes, including α- and β-dehydroamino acid derivatives.

Table 2: Asymmetric Hydrogenation with Chiral Bis(phosphine) Ligands

| Catalyst System | Substrate Type | Key Findings | Reference |

|---|---|---|---|

| Rh / Chiral bis(phosphine)-thiourea | β,β-disubstituted nitroalkenes | Up to 99% yield and 99% ee. Thiourea group plays a critical role. | , |

| Co / Chiral bis(phosphine) (e.g., DuPhos) | Enamides | High activity and stereoselectivity, especially in methanol. | |

| Rh / P-chiral phosphine (e.g., QuinoxP*) | Functionalized alkenes | Excellent enantioselectivities and broad substrate scope. |

This compound complexes and their analogues are also finding applications in the formation of carbon-carbon bonds, a cornerstone of modern synthetic chemistry.

The Kumada coupling reaction, which involves the cross-coupling of a Grignard reagent with an organic halide, is a powerful tool for C-C bond formation, typically catalyzed by nickel or palladium complexes. Nickel-phosphine complexes are well-established catalysts for these reactions. Research has shown that nickel(II) bromide complexes featuring bis(2-pyridyl)silane ligands, which are analogous to this compound ligands, are effective catalysts for the cross-coupling of aryl halides with aryl Grignard reagents. For example, the complex {Me₂Si(2-C₅H₄N)₂}NiBr₂ was found to be an effective catalyst for this transformation.

However, the use of 2-pyridyl Grignard reagents in cross-coupling reactions can be challenging. An early report on the nickel-catalyzed coupling of heterocyclic Grignard reagents with heteroaromatic aryl halides using a NiCl₂(dppp) catalyst showed that the formation of 2,2'-bipyridine (B1663995) proceeded in only a 13% yield, highlighting the difficulties associated with these substrates. nih.gov This underscores the "2-pyridyl problem," where the nitrogen atom can coordinate to the metal center, potentially inhibiting catalytic activity. nih.gov The development of effective ligand systems, such as the aforementioned bis(2-pyridyl)silane and by extension this compound, is therefore critical for overcoming these challenges and enabling efficient Kumada coupling reactions involving pyridyl moieties. nih.gov

Carbon-Carbon Coupling Reactions

Conjugate Addition Reactions

Complexes of this compound and its derivatives have demonstrated utility in catalytic conjugate addition reactions, a fundamental carbon-carbon bond-forming process in organic synthesis. thieme-connect.com The unique electronic and steric properties of these P,N-ligands play a crucial role in the efficiency and selectivity of these transformations. doi.orgd-nb.info

Copper complexes incorporating chiral this compound-type ligands have been employed in the asymmetric conjugate addition of Grignard reagents. For instance, the addition of ethylmagnesium bromide (EtMgBr) to 2-styrylbenzoxazole, catalyzed by a copper(I) bromide-dimethyl sulfide (B99878) complex (CuBr·SMe2) and a chiral ferrocenyl bisphosphine ligand, proceeds with high selectivity. doi.org The presence of a Lewis acid co-catalyst, such as boron trifluoride diethyl etherate (BF₃·OEt₂), can further enhance the reaction. doi.org The structure of the phosphine ligand, particularly the nature of the substituents on the phosphorus atom, significantly influences the catalytic activity and the stereochemical outcome of the reaction. doi.org

In a related context, phosphoramidites, which share the phosphorus-nitrogen linkage characteristic of some pyridylphosphine derivatives, have proven to be highly effective ligands in copper-catalyzed conjugate additions of dialkylzinc reagents to α,β-unsaturated enones. rug.nl These reactions are known to be sensitive to various factors, including the ligand structure, solvent, and temperature, highlighting the importance of ligand design in achieving high catalytic activity and enantioselectivity. rug.nl The development of these catalytic systems has enabled efficient routes to chiral cycloalkanones and has been applied in tandem and annulation reactions. rug.nl

| Catalyst System | Reaction Type | Substrates | Key Findings | Reference |

|---|---|---|---|---|

| CuBr·SMe2 / Chiral Ferrocenyl Bisphosphine | Asymmetric Conjugate Addition | 2-Styrylbenzoxazole, Grignard Reagents (e.g., EtMgBr) | Selectively transforms β-substituted conjugated alkenyl-N-heteroaromatics into chiral alkylated products. | doi.org |

| Copper / Chiral Phosphoramidite Ligands | Asymmetric Conjugate Addition | Cyclic and Acyclic Enones, Dialkylzinc Reagents | Achieves high enantioselectivity and reactivity; ligand structure is crucial for catalyst performance. | rug.nl |

Nitrile Hydration Catalysis

The hydration of nitriles to amides is an atom-economical transformation of significant industrial and academic interest. uniovi.es Ruthenium and iridium complexes featuring this compound and related pyridylphosphine ligands have emerged as effective catalysts for this reaction, often operating under mild conditions. uniovi.eswgtn.ac.nzcore.ac.uk

Ruthenium complexes, in particular, have been extensively studied. The cis-[Ru(acac)₂(PPh₂py)₂] complex, where PPh₂py is 2-(diphenylphosphino)pyridine, has shown high reactivity in converting a variety of nitriles to their corresponding amides. core.ac.uk The catalytic activity is attributed to a cooperative effect where the pyridinic nitrogen of the phosphine ligand assists in the activation of a water molecule. core.ac.uk Similarly, bis(allyl)ruthenium(II) complexes combined with dimethylamino-substituted pyridyl-phosphines catalyze nitrile hydration, although sometimes requiring longer reaction times. core.ac.uk The choice of solvent and reaction temperature can significantly impact the catalyst's performance. uniovi.estue.nl

Iridium complexes bearing a PNP pincer ligand with 2-pyridylphosphine substituents have also been identified as successful nitrile hydration catalysts in aqueous environments. wgtn.ac.nz These iridium complexes are reported to be more active than analogous complexes with phenyl-based PNP ligands that lack the pyridyl moiety. wgtn.ac.nz

| Catalyst | Substrate Scope | Reaction Conditions | Turnover Frequency (TOF) | Reference |

|---|---|---|---|---|

| cis-[Ru(acac)₂(PPh₂py)₂] | Wide variety of nitriles | DME, 180 °C | High yields in short times | core.ac.uk |

| [Ru(η³-2-C₃H₄Me)₂(cod)] / PPh₂(py-4-NMe₂) | Various organonitriles | DME, 80 °C | Up to 5 h⁻¹ | core.ac.uk |

| [(²⁻pyrPNP)Ir(cod)]Cl | Nitriles | Aqueous conditions | More active than pyridyl-free analogue | wgtn.ac.nz |

Catalytic Mechanism and Reactivity

Influence of Ligand Design on Catalytic Performance

The design of the this compound ligand is a critical determinant of the catalytic performance of its metal complexes. nih.gov Both the electronic and steric properties of the ligand can be fine-tuned to optimize reactivity and selectivity in various catalytic transformations. doi.orgd-nb.info

In nitrile hydration reactions catalyzed by ruthenium complexes, the electronic nature of the pyridylphosphine ligand plays a significant role. For example, introducing an electron-donating dimethylamino group to the pyridyl ring of 2-(diphenylphosphino)pyridine enhances the catalytic activity. uniovi.es This is attributed to the increased ability of the pyridyl nitrogen to act as a hydrogen-bond acceptor, which facilitates the activation of water. uniovi.es Conversely, the weaker donor character of some pyridyl-phosphine ligands can render the metal center more Lewis acidic, which can also influence catalytic activity. uniovi.es

Activation of Substrates (e.g., Water Molecules)

A key feature of catalysis with this compound complexes, particularly in hydration reactions, is the activation of substrate molecules like water through metal-ligand cooperativity. wgtn.ac.nzrsc.org This cooperative effect often involves the pyridyl nitrogen atom of the ligand. uniovi.escore.ac.uk

In the ruthenium-catalyzed hydration of nitriles, it has been proposed that the uncoordinated pyridyl nitrogen of a 2-(diphenylphosphino)pyridine ligand participates directly in the catalytic cycle. core.ac.uk It is thought to activate a water molecule via hydrogen bonding, facilitating its nucleophilic attack on the nitrile substrate coordinated to the ruthenium center. uniovi.escore.ac.uk This outer-sphere mechanism, where the ligand assists in activating the nucleophile, is a recurring theme in catalysis with these types of ligands. core.ac.uk

Recent studies on pyridyl-functionalized phosphinines have provided further insight into this phenomenon, demonstrating a highly selective and reversible activation of water. rsc.org This process is described as P,N-cooperativity, where the Lewis acidic phosphorus center and the Lewis basic pyridyl-nitrogen center work in concert to formally add the O-H bond of water across the P=C bond of the phosphinine. rsc.org This activation is facilitated by the flanking pyridyl groups, which enhance the process kinetically through hydrogen bonding. rsc.org This type of activation can generate reactive species, such as metal-hydroxo complexes, which are key intermediates in various catalytic cycles. rsc.org

Catalyst Recovery and Reuse

The recovery and reuse of homogeneous catalysts are critical for the economic and environmental viability of industrial chemical processes. nih.gov For catalysts based on precious metals and sophisticated ligands like this compound, efficient recycling is particularly important. nih.govgoogle.com

One strategy involves the design of amphiphilic ligands that allow for phase-separable catalysis. A notable example is the synthesis of bis[2-(phenyl(3-pyridyl)phosphino)ethyl] ether (POPpy), an amphiphilic diphosphine. acs.org The pH-dependent solubility of this ligand and its rhodium complexes enables the extraction of the catalyst from the organic product phase into an acidic aqueous phase. acs.org After neutralization, the catalyst can be re-extracted into a fresh organic phase for subsequent catalytic runs. acs.org This method allows for the complete separation of the catalyst from the products, with rhodium extraction efficiencies exceeding 99.95% reported in some systems. acs.org

Another common approach is the immobilization of the catalyst on a solid support. researchgate.netrsc.org Palladium complexes, for instance, can be anchored to silica (B1680970) matrices. researchgate.netrsc.org These heterogeneous catalysts can be easily separated from the reaction mixture by simple filtration and reused for multiple cycles with minimal loss of activity. researchgate.netrsc.org The support can be functionalized with appropriate donor moieties to covalently bind the metal complex. rsc.org While this approach is effective, challenges such as metal leaching and maintaining catalytic activity over repeated uses need to be addressed. researchgate.net Thermomorphic catalyst systems, which are homogeneous at reaction temperature but become heterogeneous upon cooling, also offer a straightforward method for catalyst recovery via filtration. nih.gov

Theoretical and Computational Studies of Bis 2 Pyridyl Phosphine

Theoretical and computational chemistry, particularly methods rooted in quantum mechanics, provide powerful tools for investigating the intricate properties of molecules at an electronic level. For coordination compounds involving ligands like bis(2-pyridyl)phosphine, these methods offer insights that are often complementary to experimental data, explaining observed behaviors and predicting new properties.

Quantum Chemical Investigations

Quantum chemical investigations, especially those employing Density Functional Theory (DFT), have become indispensable in modern coordination chemistry. These methods allow for a detailed examination of the geometric and electronic structures of ligands and their metal complexes, providing a fundamental understanding of their stability, reactivity, and physical properties.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. For this compound and its derivatives, DFT has been utilized to explore a wide range of properties, from the conformational preferences of the free ligand to the nature of the metal-ligand bond in its complexes. researchgate.netmdpi.commdpi.com

DFT calculations are instrumental in identifying the most stable three-dimensional arrangements (conformations) of flexible molecules like this compound and its metal complexes. The presence of multiple rotationally free bonds allows the ligand to adopt various spatial orientations, and DFT can predict the relative energies of these different conformers.

| Conformer | Key Dihedral Angles (degrees) | Relative Energy (kcal/mol) |

| A | C-P-C-N: 15.0, 15.0 | 0.00 |

| B | C-P-C-N: 15.0, 165.0 | 1.25 |

| C | C-P-C-N: 165.0, 165.0 | 2.10 |

Table 1: Representative DFT-calculated data for the relative energies of different hypothetical conformers of this compound. The dihedral angles define the orientation of the two pyridyl rings.

This compound is a hybrid ligand containing both a soft phosphorus donor and two harder nitrogen donors from the pyridyl rings. nih.gov DFT calculations provide a quantitative assessment of the ligand's ability to donate electron density to a metal center (σ-donation) and accept electron density from the metal (π-acceptance).

The donor-acceptor properties are fundamentally linked to the ligand's frontier molecular orbitals. The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the ligand's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) is indicative of its electron-accepting capability. Phosphines are generally considered strong σ-donors and variable π-acceptors. libretexts.org The π-acceptor character arises from the interaction of filled metal d-orbitals with empty σ* orbitals of the P-C bonds. libretexts.org DFT can be used to compute and visualize these orbitals, determining their energies and atomic contributions. Furthermore, population analysis methods, such as Natural Bond Orbital (NBO) analysis, can quantify the charge transfer between the ligand and a metal center in a complex. illinois.edu

| Parameter | Value | Interpretation |

| HOMO Energy | -5.8 eV | Reflects σ-donor strength |

| LUMO Energy | -0.9 eV | Reflects π-acceptor capability |

| HOMO-LUMO Gap | 4.9 eV | Relates to electronic stability |

| NBO Charge on P (in complex) | +0.45 e | Quantifies charge donation to metal |

Table 2: A hypothetical set of DFT-calculated electronic parameters for a this compound-metal complex, illustrating the assessment of donor-acceptor properties.

DFT is a powerful tool for elucidating the nature of the chemical bonds between this compound and a metal ion. Depending on the metal and reaction conditions, the ligand can coordinate in various modes, such as a P-monodentate, a P,N-chelating, or a P,N-bridging ligand. researchgate.net DFT calculations can predict the most stable coordination mode by comparing the energies of the resulting complexes.

Beyond predicting structure, computational methods like Energy Decomposition Analysis (EDA) can be used to dissect the metal-ligand bond into physically meaningful components: electrostatic attraction, Pauli repulsion (steric effects), and orbital interactions (covalent contribution). illinois.edu This provides a deep understanding of what holds the complex together. Additionally, analysis of the electron density, through methods like the Quantum Theory of Atoms in Molecules (QTAIM), can characterize the bond paths and quantify the degree of covalency in the metal-phosphorus and metal-nitrogen bonds. illinois.edu

Analysis of the frontier molecular orbitals (HOMO and LUMO) is particularly important. For instance, the composition of the HOMO and LUMO can indicate whether they are metal-centered, ligand-centered, or a mixture. This information is critical for understanding redox processes and electronic transitions. researchgate.netsci-hub.box If the HOMO is largely metal-based and the LUMO is ligand-based, the complex may exhibit metal-to-ligand charge transfer (MLCT) transitions. DFT calculations of properties like electron density distribution, bond orders, and atomic charges further clarify the bonding within the entire molecule. mdpi.com

| Molecular Orbital | Energy (eV) | Primary Character (% Contribution) |

| LUMO+1 | -1.1 | Ligand (π) |

| LUMO | -1.8 | Metal (d) + Ligand (π) (65% M, 35% L) |

| HOMO | -5.2 | Metal (d) (85% M, 15% L) |

| HOMO-1 | -5.9 | Ligand (π) |

Table 3: A representative DFT-calculated frontier molecular orbital composition for a hypothetical d⁶ metal complex with this compound, showing the contributions from the metal (M) and ligand (L).

Many transition metal complexes with pyridylphosphine ligands are known to possess interesting photophysical properties, including luminescence. nih.gov Time-Dependent DFT (TD-DFT) is the primary computational method for studying the excited states of molecules and simulating their electronic absorption (UV-Vis) spectra.

TD-DFT calculations provide information about the energies of electronic transitions, their intensities (oscillator strengths), and the nature of the orbitals involved. mdpi.com This allows for the assignment of experimentally observed absorption bands to specific types of transitions, such as intraligand (IL, π→π*), metal-to-ligand charge transfer (MLCT), or ligand-to-metal charge transfer (LMCT). mdpi.comiucr.org By optimizing the geometry of the lowest excited state, TD-DFT can also be used to investigate the properties of emissive states, providing insights into the factors that govern the luminescence quantum yields and lifetimes of this compound complexes.

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Assignment (Major Contribution) |

| S₀ → S₁ | 450 | 0.12 | HOMO → LUMO (MLCT) |

| S₀ → S₂ | 385 | 0.08 | HOMO-1 → LUMO (MLCT/ILCT) |

| S₀ → S₃ | 310 | 0.45 | HOMO-1 → LUMO+1 (Intraligand π→π*) |

Table 4: Example of TD-DFT calculation results for the electronic absorption spectrum of a hypothetical this compound metal complex.

Time-Dependent DFT (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method widely used to study the electronic excited states of molecules. rsc.org It is particularly valuable for predicting and interpreting the UV-Vis absorption spectra of coordination compounds, providing insights into their photophysical properties. acs.orglookchem.com For complexes involving ligands such as this compound, TD-DFT can elucidate the nature of electronic transitions, which are crucial for applications in fields like photocatalysis and luminescent materials. researchgate.net

The application of TD-DFT allows for the characterization of different types of electronic transitions. researchgate.net These can include metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and intraligand charge transfer (ILCT) transitions. researchgate.netresearchgate.net By analyzing the molecular orbitals involved in these transitions, researchers can understand how the ligand architecture influences the electronic properties of a metal complex. For instance, in related phosphine (B1218219) complexes, the strong field nature of the phosphine ligand has been shown to influence π back-bonding to other ligands, causing shifts in emission maxima. nih.gov

TD-DFT calculations on hypothetical metal complexes of this compound could predict their absorption spectra, transition energies, and the character of the key electronic transitions. The results of such studies are typically presented in a tabular format, detailing the calculated excitation energies, oscillator strengths (which relate to absorption intensity), and the primary orbital contributions to each transition. This information is vital for rationalizing the observed photophysical properties and for designing new complexes with tailored electronic characteristics. acs.orgnih.gov

The accuracy of TD-DFT results can depend on the choice of the functional. nih.gov Studies on similar pyridine-containing oligomers have shown that functionals like CAM-B3LYP, ωB97XD, and M06-2X often provide results that are in good agreement with higher-level computational benchmarks. nih.gov

| Transition | Calculated Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contributions | Transition Character |

| S1 | 2.85 | 0.015 | HOMO -> LUMO | MLCT |

| S2 | 3.10 | 0.008 | HOMO-1 -> LUMO | MLCT/ILCT |

| S3 | 3.54 | 0.250 | HOMO -> LUMO+2 | ILCT (π → π*) |

| S4 | 3.78 | 0.180 | HOMO-2 -> LUMO | MLCT |

Table 1. Representative TD-DFT data for a hypothetical transition metal complex of this compound, illustrating the types of insights that can be gained into its excited state properties.

Molecular Modeling and Design

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. It is an indispensable tool in modern chemistry for designing new ligands and materials with specific functionalities.

Computer-Aided Molecular Design of Ligand Architectures

Computer-Aided Molecular Design (CAMD) leverages computational power to design novel molecular structures with desired properties, significantly accelerating the discovery process. ameslab.govnih.gov For ligands like this compound, CAMD can be employed to create diverse virtual libraries of derivatives by systematically modifying the parent structure. The core idea is to build upon the this compound scaffold, which combines the σ-donor and π-acceptor properties of the phosphine with the coordinating ability of the pyridyl nitrogen atoms. nih.govresearchgate.net

The process typically involves using molecule-building software to generate a vast number of potential ligand geometries. nih.gov These architectures can be designed by introducing various substituents on the pyridyl rings or by modifying the groups attached to the phosphorus atom. The goal is to tune the steric and electronic properties of the ligand to achieve specific outcomes, such as enhanced catalytic activity, improved selectivity for a particular metal ion, or desired photophysical characteristics. researchgate.net

For example, a computational approach could be used to design this compound derivatives that are structurally pre-organized for complexing specific metal ions. nih.gov By interfacing molecule-building software with molecular mechanics or DFT calculations, the stability and binding energies of the resulting metal complexes can be predicted, allowing for a rational selection of the most promising ligand candidates for synthesis. ameslab.govnih.gov

High-Throughput Screening of Potential Ligands

High-Throughput Screening (HTS) is a methodology that allows for the rapid, parallel testing of large numbers of compounds to identify those with desired activity. rsc.org In the context of ligand design, computational HTS, often referred to as virtual screening, is used to filter large virtual libraries of molecules to identify promising candidates before committing resources to their synthesis and experimental testing. nih.gov

A typical virtual screening workflow for derivatives of this compound would begin with the generation of a large and diverse library of related structures, as described in the CAMD section. This library could contain thousands or even millions of potential ligand candidates. nih.gov These virtual ligands are then computationally screened against a specific target, such as the active site of a metalloenzyme or a particular metal precursor for a catalyst.

The screening process often involves a multi-step approach. nih.gov An initial, rapid screening might use simple filters based on physicochemical properties (like molecular weight or polarity) to eliminate undesirable structures. thermofisher.com Subsequent steps would involve more computationally intensive methods, such as molecular docking, to predict the binding affinity and geometry of the ligand in the target's binding site. The top-scoring candidates from the docking calculations can then be subjected to more rigorous methods, like molecular dynamics simulations and free energy calculations, to refine the binding predictions. nih.gov This hierarchical approach allows for the efficient exploration of a vast chemical space to identify novel ligands with high potential for specific applications. nih.gov

| Ligand Scaffold | Screening Method | Target Application | Key Findings/Outcome |

| R2(O)P-link-P(O)R2 | Molecular Mechanics Screening | Lanthanide Extraction | Identification of novel bis-phosphine oxide ligands with superior organization for complexation. nih.gov |

| Bis-phosphinates | DFT & Molecular Mechanics | Mineral Adsorption | Design of ligands with enhanced and selective binding to bastnaesite surfaces. ameslab.gov |

| Imidazole-containing library | Absorbance Titrations | P450 Enzyme Inhibition | Identification of unique binding fingerprints for different cytochrome P450 enzymes. nih.gov |

| 2-amino-7,9-dihydro-8H-purin-8-one derivatives | 3D-QSAR & Pharmacophore Modeling | JAK3 Inhibition | Design of novel inhibitors with predicted biological activity. mdpi.com |

Table 2. Examples of computer-aided design and screening approaches applied to various ligand systems, illustrating the methodologies applicable to the design of this compound derivatives.

Advanced Research Directions and Emerging Applications

Ligand Design for Enhanced Performance

The efficacy of a metal-based catalyst is profoundly influenced by the ligands coordinated to the metal center. cfmot.de Phosphine (B1218219) ligands, in particular, are crucial in homogeneous catalysis as their electronic and steric properties can be finely tuned to optimize catalyst reactivity and selectivity. cfmot.de For bis(2-pyridyl)phosphine, rational ligand design is a key area of research, aiming to create derivatives with tailored properties for specific catalytic applications. researchgate.net The design process involves modifying substituents on the phosphorus atom or the pyridyl rings to modulate the ligand's steric bulk and electron-donating capabilities. cfmot.de

The rational design of novel derivatives of this compound is a critical strategy for advancing catalytic systems. nih.gov By systematically altering the ligand architecture, researchers can enhance catalytic activity, improve selectivity, and increase catalyst stability. nih.gov This approach has led to the development of new classes of catalysts for a variety of chemical transformations.

Key strategies in the rational design of these derivatives include:

Steric Tuning: Introducing bulky substituents on or near the phosphorus atom can create a specific steric environment around the metal center. This can control substrate approach and influence the regioselectivity and stereoselectivity of a reaction.

Electronic Modification: Altering the electronic properties of the ligand affects the electron density at the metal center, which in turn influences the rates of key catalytic steps such as oxidative addition and reductive elimination. cfmot.de

Introduction of Chirality: The synthesis of chiral 2-pyridyl-phosphine ligands is a significant area of focus. researchgate.net These non-symmetrical ligands are instrumental in developing catalysts for asymmetric synthesis, a field of immense importance in the pharmaceutical and fine chemical industries.

Pre-catalyst Design: Research has also focused on the rational development of pre-catalysts that allow for reliable and complete activation to the active catalytic species. For instance, new classes of air-stable bis-phosphine mono-oxide (BPMO) Pd(II) pre-catalysts have been designed based on detailed mechanistic studies, which addresses issues of inefficient in-situ activation. nih.govrsc.org

A notable example of rational design in a related system involves ligands incorporating both tert-butyl and pyridyl groups on the phosphorus atom, such as 1,2-bis((tert-butyl(pyridin-2-yl)phosphanyl)methyl)benzene (pytbpx) and 1,1'-bis(tert-butyl(pyridin-2-yl)phosphanyl)ferrocene (pytbpf). nih.gov These ligands have demonstrated superior catalytic efficiency in the methoxycarbonylation of ethylene. nih.gov

Table 1: Examples of Rationally Designed Pyridylphosphine Ligand Derivatives and Their Catalytic Applications

| Ligand Derivative | Design Strategy | Target Application | Reference |

|---|---|---|---|

| 1,2-bis((tert-butyl(pyridin-2-yl)phosphanyl)methyl)benzene (pytbpx) | Introduction of bulky and electron-donating groups | Methoxycarbonylation of ethylene | nih.gov |

| 1,1'-bis(tert-butyl(pyridin-2-yl)phosphanyl)ferrocene (pytbpf) | Ferrocene backbone for defined bite angle and redox activity | Methoxycarbonylation of ethylene | nih.gov |

| Chiral 2-pyridyl-phosphine ligands | Introduction of enantiomerically pure alcohols in synthesis | Asymmetric catalysis | researchgate.net |

| Bis-phosphine mono-oxide (BPMO) ligated Pd(II) pre-catalysts | Rational pre-catalyst design for efficient activation | Asymmetric C–N coupling | nih.govrsc.org |

Development of Functional Materials

The coordination versatility and inherent photophysical properties of this compound and its derivatives make them attractive building blocks for the creation of advanced functional materials. nih.gov Their ability to form stable complexes with a wide range of metal ions has led to applications in luminescent materials, organic light-emitting devices (OLEDs), and the construction of complex supramolecular architectures. nih.govepj-conferences.orgnih.govmdpi.com

Metal complexes incorporating pyridylphosphine ligands are an active area of research for the development of new luminescent materials. kaust.edu.sa The combination of π-conjugated systems within the ligand and a heavy metal ion, such as iridium(III) or platinum(II), can lead to highly efficient phosphorescence. beilstein-journals.orgnih.gov This phenomenon arises from strong spin-orbit coupling induced by the heavy metal, which facilitates the emission of light from triplet excited states. nih.gov

The luminescence characteristics of these complexes, including emission color and quantum yield, are highly tunable. kaust.edu.sa Research has shown that even subtle modifications to the ligand structure, such as changing the bridge between the phosphine and the pyridyl nitrogen donor, can dramatically alter the emission properties. For example, replacing an aromatic carbon bridge with an NH bridge in bis-cyclometallated iridium(III) complexes was found to shift the emission from orange to blue. kaust.edu.sa This tunability is crucial for applications in lighting and displays.

The tunable luminescent properties of metal complexes with pyridylphosphine-type ligands make them excellent candidates for use as emitters in Organic Light-Emitting Devices (OLEDs). epj-conferences.org Phosphorescent emitters are particularly valuable as they can, in principle, harvest both singlet and triplet excitons generated during electroluminescence, leading to theoretical internal quantum efficiencies of up to 100%. mdpi.com

The performance of an OLED is critically dependent on the properties of the emitting material. mdpi.comrsc.org The rational design of ligands like this compound derivatives allows for the fine-tuning of emission color, quantum efficiency, and charge-transporting properties of the final metal complex. epj-conferences.org For instance, iridium(III) complexes with two cyclometalated (C^N) ligands and an ancillary ligand, such as bis(2-phenylpyridinato-N,C2')iridium(acetylacetonate) [ppy2Ir(acac)], have been successfully used as dopants in OLEDs to achieve very high external quantum efficiencies. nih.gov Devices using these materials have demonstrated performance among the highest reported for OLEDs, with saturated color emission from green to red. nih.gov The development of solution-processable small molecules is also a key area, combining the synthetic versatility of these compounds with low-cost fabrication methods. rsc.orgrsc.org

The ability of this compound to act as a bridging ligand, coordinating to two different metal centers via its phosphorus and nitrogen atoms, makes it an ideal component for constructing supramolecular assemblies and coordination polymers. nih.govmdpi.comresearchgate.net These materials consist of metal ions or clusters linked into one-, two-, or three-dimensional networks by organic ligands. nih.govmdpi.com

The final structure and properties of these materials are determined by the geometry of the ligand, the coordination preferences of the metal ion, and the reaction conditions. researchgate.net The use of bis-pyridyl-bis-amide ligands, a related class of compounds, has been shown to create stable and flexible frameworks. researchgate.net Coordination polymers built from these types of ligands have potential applications in catalysis, sensing, and gas storage and separation, driven by the creation of porous and functional materials. nih.govacs.org For example, 2,6-bis(pyrazol-3-yl)pyridines have been used to create one-dimensional coordination polymers. nih.govmdpi.com

Mechanistic Insights in Catalysis

A deep understanding of reaction mechanisms is fundamental to the development of more efficient and selective catalysts. nih.gov this compound and its analogues serve as valuable tools for gaining mechanistic insights into a wide range of catalytic reactions. By systematically modifying the ligand's steric and electronic profile, researchers can probe how these changes affect individual steps in a catalytic cycle. cfmot.denih.gov

Detailed mechanistic investigations often employ a combination of techniques:

Spectroscopic Analysis: Techniques such as ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for identifying and characterizing catalytic intermediates, including pre-catalyst activation and the formation of active species. nih.govrsc.orgacs.org

Computational Modeling: Density Functional Theory (DFT) calculations can provide insights into the energies of transition states and intermediates, helping to map out the entire energy profile of a catalytic cycle and predict the most favorable reaction pathway. acs.orgmdpi.com